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molecular formula C21H25NO B8644795 3-Azaspiro[5.5]undec-8-ene, 9-(6-methoxy-2-naphthalenyl)- CAS No. 918650-80-3

3-Azaspiro[5.5]undec-8-ene, 9-(6-methoxy-2-naphthalenyl)-

Cat. No. B8644795
M. Wt: 307.4 g/mol
InChI Key: HCZGRDFJPIIJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093388B2

Procedure details

Was prepared according to method A with the following variation: To a solution of 2-bromo-6-methoxynaphthalen in dry THF (30 mL) cooled to −40° C., tert-BuLi (1.5 M in pentane (5.55 mL)) was added drop-wise. The mixture was stirred for 1 h at −40° C. and then allowed to warm up to −10° C. 9-Oxo-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester (495 mg, 1.85 mmol) in dry THF (10 mL) was added drop-wise and stirred for 3 h at 0° C. Beige solid. Mp. 146.9-149.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step Two
Quantity
495 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[Li]C(C)(C)C.C(OC([N:26]1[CH2:31][CH2:30][C:29]2([CH2:36][CH2:35][C:34](=O)[CH2:33][CH2:32]2)[CH2:28][CH2:27]1)=O)(C)(C)C>C1COCC1>[CH3:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[CH:3]=[C:2]([C:34]1[CH2:35][CH2:36][C:29]3([CH2:30][CH2:31][NH:26][CH2:27][CH2:28]3)[CH2:32][CH:33]=1)[CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.55 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Step Three
Name
Quantity
495 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at −40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to −10° C
STIRRING
Type
STIRRING
Details
stirred for 3 h at 0° C
Duration
3 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C2C=CC(=CC2=CC1)C1=CCC2(CCNCC2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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